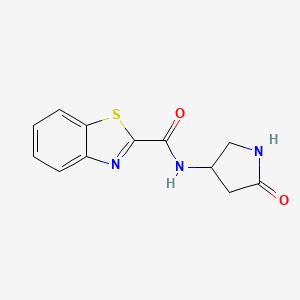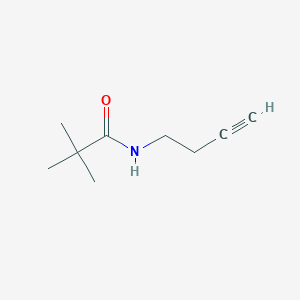![molecular formula C12H12F3N3O2 B6506329 3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]urea CAS No. 1351622-59-7](/img/structure/B6506329.png)
3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a urea derivative, which are known to have a wide range of applications in medicine and as catalysts . The trifluoromethyl group is often used in pharmaceuticals and agrochemicals for its bioactivity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, (thio)urea derivatives are commonly used as organocatalysts in organic chemistry . A method for the trifluoromethylation of secondary amines has been developed .Chemical Reactions Analysis
Urea derivatives can activate substrates and stabilize developing negative charges in transition states, making them effective organocatalysts . Trifluoromethyl groups can also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Trifluoromethyl groups are known to be lipophilic and can enhance interactions at nonpolar interfaces .作用機序
Target of Action
Similar compounds like (thio)urea derivatives have been used as organocatalysts in organic chemistry . They are known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Mode of Action
Similar (thio)urea derivatives are known to activate substrates and stabilize partially developing negative charges in the transition states . This is achieved through explicit double hydrogen bonding .
Biochemical Pathways
(thio)urea derivatives are known to play a significant role in promoting organic transformations .
Result of Action
Similar compounds have been used extensively in promoting organic transformations .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature .
将来の方向性
生化学分析
Biochemical Properties
3-(5-oxopyrrolidin-3-yl)-1-[2-(trifluoromethyl)phenyl]urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with thioglycoside donors, activating them at room temperature . This interaction is crucial for the glycosylation process, which is essential for the formation of glycosidic linkages in biological systems.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to form electron donor-acceptor complexes with thiophenols, leading to significant changes in cellular redox states . This modulation can impact various cellular processes, including oxidative stress responses and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a powerful thiophile, activating thioglycoside donors and stabilizing transition states through hydrogen bonding . This mechanism is crucial for its role in promoting organic transformations and stabilizing partially developing negative charges in transition states.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under mild conditions and can activate thioglycoside donors efficiently
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the threshold effects and optimal dosages is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for its role in biochemical reactions and cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . Its localization and accumulation can impact its activity and function, making it crucial to understand its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is directed by targeting signals and post-translational modifications . These factors determine its specific compartments or organelles, influencing its activity and function within the cell.
特性
IUPAC Name |
1-(5-oxopyrrolidin-3-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O2/c13-12(14,15)8-3-1-2-4-9(8)18-11(20)17-7-5-10(19)16-6-7/h1-4,7H,5-6H2,(H,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPZREOMDAVFCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-chlorophenyl)-1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one](/img/structure/B6506250.png)
![4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506264.png)
![4-(2-chloro-4-fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506266.png)
![4-(5-chlorothiophene-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506267.png)
![4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506281.png)
![N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide](/img/structure/B6506283.png)
![4-(thiophen-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-2,6-dione](/img/structure/B6506287.png)

![N,N-diethyl-2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B6506302.png)



![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6506340.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6506347.png)
